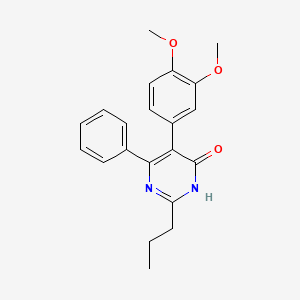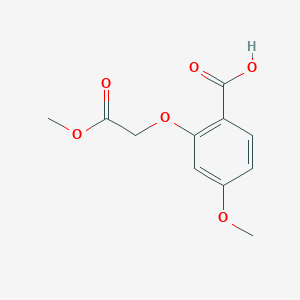
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. DPP-4 inhibitors have been developed as a treatment option for type 2 diabetes, which affects millions of people worldwide. In
Wirkmechanismus
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor works by inhibiting the enzyme 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food ingestion and stimulate insulin secretion from pancreatic beta cells. By inhibiting 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, the half-life of GLP-1 and GIP is prolonged, resulting in increased insulin secretion, decreased glucagon secretion, and improved glycemic control.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor has been shown to improve glycemic control in patients with type 2 diabetes by increasing insulin secretion, decreasing glucagon secretion, and reducing hepatic glucose production. In addition, 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor has been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. These effects are thought to be mediated by the inhibition of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone and the subsequent prolongation of incretin hormone activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor has several advantages for lab experiments, including its specificity for 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone and its ability to improve glycemic control without causing hypoglycemia. However, 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor also has some limitations, including its short half-life and the potential for drug interactions with other medications.
Zukünftige Richtungen
There are several future directions for 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor research, including the development of more potent and selective inhibitors, the investigation of the long-term safety and efficacy of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors, and the exploration of the potential therapeutic benefits of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors in other disease states such as cardiovascular disease and Alzheimer's disease. In addition, the combination of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors with other classes of antidiabetic medications is an area of active research.
Synthesemethoden
The synthesis of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzonitrile in the presence of propylamine and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain the product in a solid form. The yield of the synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. These inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and reducing glucagon secretion. By inhibiting 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, incretin hormones are able to exert their effects for a longer duration, resulting in improved glycemic control.
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-phenyl-2-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-8-18-22-20(14-9-6-5-7-10-14)19(21(24)23-18)15-11-12-16(25-2)17(13-15)26-3/h5-7,9-13H,4,8H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGILDFGABYSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5984483.png)
![4-(cyclopentylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5984484.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5984497.png)

![methyl 6-[(4-phenylpiperazin-1-yl)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5984518.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)
![2-methyl-1H-indole-3-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5984538.png)
![N-cyclopentyl-N'-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5984552.png)
![1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5984557.png)
![{1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5984561.png)

![1-[2-(1-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5984576.png)
![4-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5984581.png)